molecular formula C10H11BrFNO2 B3090696 (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate CAS No. 1213112-01-6

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Cat. No. B3090696
CAS RN: 1213112-01-6
M. Wt: 276.10
InChI Key: ZVRVNDVYGDWWHN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, commonly known as Br-MPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to possess anxiolytic and sedative properties. In

Scientific Research Applications

Synthesis and Chemical Properties

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, due to its structural complexity, is involved in various synthetic pathways for producing pharmacologically active compounds. Its bromo and fluoro substituents make it a valuable intermediate in organic synthesis, particularly in the creation of compounds with potential antidepressant activities, as demonstrated in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride. This compound, derived from a similar bromo-fluorophenyl propanoate precursor, showed promising results in antidepressant activity studies, highlighting the importance of such intermediates in medicinal chemistry research (Yuan, 2012).

Anticancer and Antimicrobial Applications

The bromo and fluoro substituents in (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate contribute to its utility in synthesizing compounds with potential biological activities. For example, substituted phenyl azetidines, synthesized from similar bromo-phenyl compounds, have been investigated for their antimicrobial properties. This research underscores the potential of bromo-fluorophenyl derivatives in developing new antimicrobial agents, thereby contributing to the fight against resistant microbial strains (Doraswamy & Ramana, 2013).

Radiopharmaceutical Development

The structural features of (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate make it a candidate for developing radiopharmaceuticals. Compounds with similar structural motifs have been used to synthesize PET radiopharmaceuticals for imaging specific receptors in the human body, such as the sphingosine-1 phosphate receptor 1 (S1P1). This application is crucial for advancing diagnostic imaging and understanding various diseases at the molecular level, demonstrating the compound's significance in translational research and its potential impact on patient care (Luo et al., 2019).

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRVNDVYGDWWHN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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